molecular formula C8H7BrFNO2 B1420871 Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate CAS No. 1214362-74-9

Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate

Cat. No.: B1420871
CAS No.: 1214362-74-9
M. Wt: 248.05 g/mol
InChI Key: UHKQPXFIJCJKBK-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate: is a chemical compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol. It is a derivative of pyridine, featuring bromine and fluorine atoms on the pyridine ring, and an ethyl ester group attached to the carboxylate function. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through halogenation reactions, where a pyridine derivative is subjected to bromination and fluorination reactions under controlled conditions.

  • Esterification: The carboxylic acid group of the pyridine derivative can be converted to an ethyl ester through esterification reactions using ethanol and an acid catalyst.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors where the reactants are mixed, and the reaction conditions (temperature, pressure, and catalysts) are carefully controlled to optimize yield and purity.

  • Continuous Flow Production: Some industrial processes may use continuous flow reactors to ensure consistent production and quality control.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and amides.

  • Substitution Products: Azides, amines, and other substituted pyridines.

Scientific Research Applications

Chemistry: Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules and pharmaceuticals. Biology: The compound is utilized in biological studies to understand the effects of halogenated pyridines on biological systems. Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents. Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Biochemical Analysis

Biochemical Properties

Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux. These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, or apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to inhibition or activation of their activity . This binding can result in conformational changes in the target molecule, affecting its function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation or other factors. Long-term exposure to the compound can lead to cumulative effects on cells, potentially resulting in changes in cellular behavior or function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. High doses of this compound can result in toxicity, affecting various organs and systems in the animal model.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can influence metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell. The compound may act as a substrate or inhibitor in these pathways, affecting the activity of key enzymes and the production of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its activity and function, as its concentration in specific areas of the cell can influence its interactions with target molecules.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall effect on cellular processes.

Comparison with Similar Compounds

  • Ethyl 5-bromo-3-pyridinecarboxylate: Lacks the fluorine atom.

  • Ethyl 2-fluoro-3-pyridinecarboxylate: Lacks the bromine atom.

  • Ethyl 5-bromo-2-chloro-3-pyridinecarboxylate: Contains a chlorine atom instead of fluorine.

Uniqueness: Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 5-bromo-2-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKQPXFIJCJKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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